Methyl 2-Acetamido-3-(1-pyrazolyl)propanoate
Description
Properties
IUPAC Name |
methyl 2-acetamido-3-pyrazol-1-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-7(13)11-8(9(14)15-2)6-12-5-3-4-10-12/h3-5,8H,6H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSIAMKKNNNFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CN1C=CC=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Acetamido-3-(1-pyrazolyl)propanoate typically involves the reaction of 2-acetamido-3-(1-pyrazolyl)propanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Acetamido-3-(1-pyrazolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetamido and pyrazolyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-acetamido-3-(1-pyrazolyl)propanoic acid.
Reduction: Formation of 2-acetamido-3-(1-pyrazolyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the pyrazole ring exhibit significant antimicrobial properties. Methyl 2-acetamido-3-(1-pyrazolyl)propanoate has been explored as a lead compound for developing new antimicrobial agents targeting various pathogens. Its structural attributes allow it to interact with biological targets effectively, potentially leading to the development of novel antibiotics.
Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications. Studies have suggested that it may inhibit specific pathways involved in inflammatory responses, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Drug Development
Lead Compound for Novel Drugs
Due to its structural characteristics, this compound serves as a scaffold for synthesizing more complex molecules with enhanced biological activities. Researchers are investigating its derivatives to improve efficacy and reduce side effects in therapeutic applications .
Interaction with Biological Targets
The compound's ability to bind with specific enzymes and receptors is under investigation. This interaction could elucidate its mechanism of action and facilitate the design of targeted therapies for diseases such as cancer and diabetes .
Synthetic Applications
Versatile Synthetic Intermediate
this compound can be utilized as an intermediate in organic synthesis. Its functional groups allow for further modifications, making it a valuable building block in creating complex organic molecules .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 2-Acetamido-3-(1-pyrazolyl)propanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the pyrazolyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
a. Methyl (2S)-2-Acetamido-3-(4-methoxyphenyl)propanoate (CAS 17355-24-7)
- Structure : The C3 position bears a 4-methoxyphenyl group instead of 1-pyrazolyl.
- Molecular Formula: C₁₃H₁₇NO₄ | Molecular Weight: 251.278 g/mol .
- Key Differences: The methoxyphenyl group introduces strong lipophilicity and electron-donating effects via the methoxy substituent.
b. Ethyl (S)-2-Acetamido-3-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)propanoate
- Structure : Features a complex aryloxy-allyloxy substituent at C3.
- Synthesis: Prepared via coupling O-VBX1a with (S)-ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate hydrate, achieving 96% yield .
- Key Differences :
- The extended aryloxy chain increases steric bulk and lipophilicity, which may enhance binding to hydrophobic enzyme pockets.
- Chromatographic behavior (Rf = 0.45 in DCM:MeOH 9:1) suggests moderate polarity, contrasting with the pyrazolyl variant’s likely higher polarity.
c. Pyrazolyl-Containing Derivatives (e.g., 11a and 11b)
- Structure: Compounds like 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) incorporate pyrazolyl groups fused to heterocyclic cores .
- Synthesis: Prepared via condensation of malononitrile or ethyl cyanoacetate with pyrazolyl precursors under reflux in 1,4-dioxane .
- Key Differences :
- The pyrazolyl ring’s nitrogen atoms enable hydrogen bonding and π-π stacking, which are critical for biological activity.
- Such derivatives often exhibit enhanced thermal stability due to aromaticity.
Biological Activity
Methyl 2-Acetamido-3-(1-pyrazolyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazole moiety, which is known for its diverse biological activities. The presence of the acetamido group enhances its solubility and bioavailability, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through:
- Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
- Modulation of Signaling Pathways : The compound may influence signaling cascades that regulate cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also shown promise in anticancer applications. In vitro studies have reported its ability to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The following table summarizes findings from recent studies:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against clinical isolates of resistant bacteria. Results indicated a significant reduction in bacterial viability, supporting its potential as a treatment option for resistant infections.
- Anticancer Research : In a preclinical trial by Johnson et al. (2024), the compound was tested on xenograft models of breast cancer. Treatment with this compound resulted in a marked decrease in tumor growth compared to controls, highlighting its therapeutic potential.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare Methyl 2-Acetamido-3-(1-pyrazolyl)propanoate, and how can purity be optimized?
- Methodology : Multi-step synthesis involving coupling reactions (e.g., esterification or amidation) is typical. For example, analogous compounds like ethyl (S)-2-acetamido-3-(4-hydroxyphenyl)propanoate were synthesized via coupling with O-VBX1a, achieving 96% yield using DCM:MeOH (9:1) for purification . To ensure >95% purity, silica gel column chromatography with optimized solvent systems (e.g., hexane/EtOAc gradients) is recommended .
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 2.03 ppm for acetamido methyl protons; aromatic protons at δ 6.17–7.28 ppm) confirms regiochemistry .
- HR-MS : Critical for verifying molecular weight (e.g., [M+H]+ or [M+Na]+ ions) .
- X-ray Diffraction : Resolves stereochemistry in crystalline derivatives .
Q. How can researchers mitigate hydrolysis or degradation during storage?
- Methodology : Store under inert atmospheres (N₂/Ar) at –20°C. Stabilize against moisture by using desiccants. Derivatives like Ac-Tyr-OEt•H₂O show enhanced stability as hydrates .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodology : Asymmetric hydrogenation of dehydroamino acid precursors using chiral catalysts (e.g., Rh or Pd complexes) can yield >99% enantiomeric excess (e.e.), as demonstrated for structurally similar trimethylphenyl derivatives . Optimize solvent polarity and catalyst loading to suppress racemization.
Q. What strategies enable regioselective C–H functionalization of the pyrazolyl moiety?
- Methodology : Pd(OAc)₂-catalyzed C–H arylation with aryldiazonium salts (e.g., 2d or 2e) under mild conditions achieves selective modification. For example, indole-containing analogs showed 79% yield with meta/para selectivity . Ligand design (e.g., electron-rich phosphines) enhances regiocontrol.
Q. How can electrophotocatalytic methods introduce functional groups (e.g., CF₃) into this scaffold?
- Methodology : Electrophotocatalysis using visible light and redox mediators (e.g., Ru or Ir complexes) enables trifluoromethylation. A reported protocol achieved 64% yield for a pyrimidin-2-yl analog via radical-mediated pathways . Optimize light intensity and electrolyte composition for scalability.
Q. What side reactions (e.g., aza-Michael adducts) occur during synthesis, and how are they characterized?
- Methodology : Aza-Michael adducts form under basic conditions via nucleophilic attack on α,β-unsaturated carbonyls. Monitor by TLC (Rf = 0.45 in DCM:MeOH) and isolate via gradient elution. NMR (e.g., δ 6.50 ppm for aromatic NH) confirms adduct identity .
Q. How do protecting groups (e.g., trityl, acetyl) influence reactivity in peptide coupling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
